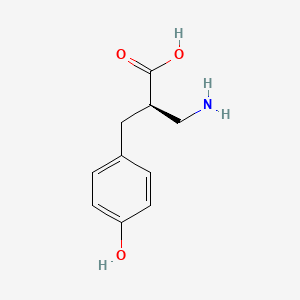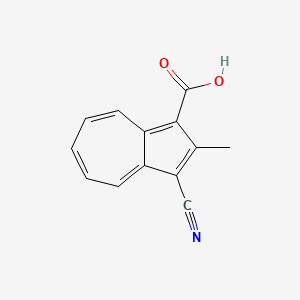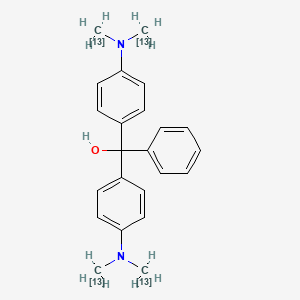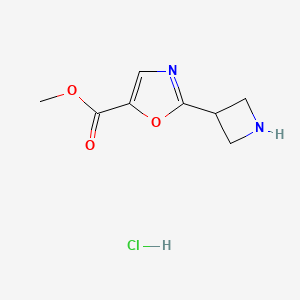
(R)-3-Amino-2-(4-hydroxybenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-2-(4-hydroxybenzyl)propanoic acid is an organic compound that features both an amino group and a hydroxybenzyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and an appropriate amino acid derivative.
Mannich Reaction: The Mannich reaction is employed to introduce the amino group.
Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the desired ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid can undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amino alcohols.
Chemistry:
Synthesis of Complex Molecules: ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition, particularly enzymes involved in amino acid metabolism.
Medicine:
Drug Development: Due to its structural features, ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid is a potential candidate for the development of new pharmaceuticals targeting various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-(4-Hydroxyphenyl)propionic acid: This compound shares the hydroxybenzyl group but lacks the amino group, leading to different chemical properties and applications.
3-((4-Hydroxyphenyl)amino)propanoic acid: This derivative has an amino group attached to the hydroxybenzyl moiety, making it structurally similar but with distinct reactivity and applications.
Uniqueness: ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid is unique due to the presence of both an amino group and a hydroxybenzyl group on the same propanoic acid backbone. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1 |
Clave InChI |
UBDBJOYVCUYTIQ-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@H](CN)C(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1CC(CN)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)







propanoic acid](/img/structure/B12947126.png)
